L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide

Descripción general

Descripción

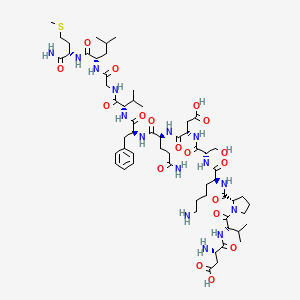

Kassinin es un péptido derivado de la piel de la rana africana, Kassina senegalensis. Pertenece a la familia de los taquicininos, neuropéptidos conocidos por su papel en la señalización de neuropéptidos. Kassinin se secreta como una respuesta de defensa y tiene la secuencia de aminoácidos H-Aspartyl-Valyl-Prolyl-Lysyl-Seryl-Aspartyl-Glutaminyl-Phenylalanyl-Valyl-Glycyl-Leucyl-Methioninamide (DVPKSDQFVGLM-NH2) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Kassinin se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y activadores como 1-hidroxi-benzotriazol (HOBt) para facilitar la formación de enlaces peptídicos .

Métodos de producción industrial: La producción industrial de kassinin implica SPPS a gran escala, donde se utilizan sintetizadores de péptidos automatizados para optimizar el proceso. El péptido sintetizado se purifica luego utilizando cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: Kassinin experimenta varias reacciones químicas, que incluyen:

Oxidación: La oxidación del residuo de metionina puede ocurrir, lo que lleva a la formación de metionina sulfóxido.

Reducción: Las reacciones de reducción pueden revertir la oxidación de la metionina sulfóxido de regreso a la metionina.

Reactivos y condiciones comunes:

Oxidación: El peróxido de hidrógeno (H2O2) se utiliza comúnmente para las reacciones de oxidación.

Reducción: Los agentes reductores como el ditiotreitol (DTT) se utilizan para las reacciones de reducción.

Sustitución: Los derivados de aminoácidos con grupos protectores se utilizan en SPPS para reacciones de sustitución.

Productos principales:

Oxidación: Metionina sulfóxido.

Reducción: Metionina.

Sustitución: Péptidos modificados con secuencias de aminoácidos alteradas.

Aplicaciones Científicas De Investigación

Based on the search results, here's what can be gathered about the compound L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide:

This compound is a dodecapeptide tachykinin found in the central nervous system of the amphibian Kassina senegalensis . It shares structural and functional similarities with other tachykinins, exhibiting particularly high effectiveness .

Further Research Avenues

To expand on the applications of this compound, consider the following approaches:

- Live Searches: Conduct live 2D and 3D searches to identify related compounds and their known applications .

- Structural Analysis: Investigate the compound's structure, molecular formula (C58H94N16O19), and molecular weight (1319.46 Da) to predict potential interactions and functions .

- Analog Research : Explore the functions of similar tachykinins and other peptides with comparable sequences to infer potential bioactivity .

- Interaction Studies: Research the compound's interactions with metal ions, inorganic materials, polymers, proteins, and nucleic acids to determine its suitability for drug delivery, bioimaging, and other biomedical applications .

Mecanismo De Acción

Kassinin ejerce sus efectos interactuando con los receptores de neurocinina, particularmente el receptor NK2. Esta interacción conduce a un aumento en la corriente de cortocircuito (SCC) en la piel de rana, lo que resulta en el transporte de iones. En los mamíferos, kassinin induce la contracción del músculo liso al activar los receptores NK2, lo que desencadena la liberación de calcio intracelular y la contracción muscular .

Comparación Con Compuestos Similares

Kassinin se compara con otros taquicininos como:

Sustancia P: Otro taquicinin que interactúa principalmente con los receptores NK1 y está involucrado en la transmisión del dolor.

Neurocinina A: Interactúa con los receptores NK2 y tiene efectos similares en la contracción del músculo liso.

Eledoisin: Un taquicinin que interactúa con los receptores NK3 y estimula la SCC en la piel de rana.

Singularidad: Kassinin es único debido a su secuencia específica de aminoácidos y su potente efecto en el transporte de iones y la contracción del músculo liso. A diferencia de otros taquicininos, los efectos de kassinin no se reducen por los antagonistas NK1, NK2 o NK3 .

Actividad Biológica

L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide, a complex peptide composed of multiple amino acids, has garnered attention in the field of biochemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structure and Properties

This peptide is characterized by a diverse sequence of amino acids that contribute to its structural and functional properties. The presence of both hydrophilic and hydrophobic residues suggests that it may exhibit unique interactions with biological membranes and proteins.

Table 1: Amino Acid Composition

| Amino Acid | Abbreviation | Position |

|---|---|---|

| Aspartic Acid | Asp | 1, 6 |

| Valine | Val | 2, 9 |

| Proline | Pro | 3 |

| Lysine | Lys | 4 |

| Serine | Ser | 5 |

| Glutamic Acid | Glu | 7 |

| Phenylalanine | Phe | 8 |

| Glycine | Gly | 10 |

| Leucine | Leu | 11 |

| Methionine | Met | 12 |

The biological activity of this peptide can be attributed to several mechanisms:

- Antimicrobial Activity : Peptides with similar structures have been shown to possess antimicrobial properties. For instance, studies indicate that certain antimicrobial peptides (AMPs) disrupt bacterial membranes, leading to cell lysis. The amphipathic nature of this peptide may facilitate such interactions.

- Cell Signaling : Peptides often play roles in cellular signaling pathways. The specific sequence of amino acids can influence receptor binding and activation, potentially modulating various physiological responses.

- Neuroprotective Effects : Some peptides have demonstrated neuroprotective effects by inhibiting apoptosis in neuronal cells. The presence of aspartic acid and lysine may enhance such properties.

Case Studies

- Antimicrobial Efficacy : A study on D-amino acid-containing peptides found that modifications can enhance stability against proteolytic degradation while maintaining antimicrobial activity. This suggests that similar modifications to our peptide could improve its therapeutic potential against resistant pathogens .

- Cancer Therapeutics : Research has indicated that certain peptides can inhibit tumor growth by targeting specific pathways involved in cancer progression. For example, peptides that inhibit Src family kinases have shown promise in reducing metastasis in various cancers .

- Neurodegenerative Diseases : Investigations into peptide-based therapies for neurodegenerative diseases have highlighted the potential for peptides to cross the blood-brain barrier and exert protective effects on neuronal health .

Research Findings

Recent studies have focused on the synthesis and evaluation of similar peptides for their biological activities:

- Stability Studies : Peptides with D-amino acid substitutions exhibited enhanced stability against enzymatic degradation while retaining their biological functions .

- In Vivo Studies : Animal models have demonstrated the efficacy of certain peptide conjugates in reducing inflammation and promoting healing in various tissues .

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

3-amino-4-[[1-[2-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H95N15O18S/c1-30(2)24-38(53(86)66-35(49(63)82)20-23-93-7)65-44(77)28-64-58(91)47(31(3)4)72-55(88)39(25-33-14-9-8-10-15-33)69-52(85)37(18-19-43(62)76)67-54(87)40(27-46(80)81)70-56(89)41(29-75)71-51(84)36(16-11-12-21-60)68-57(90)42-17-13-22-74(42)59(92)48(32(5)6)73-50(83)34(61)26-45(78)79/h8-10,14-15,30-32,34-42,47-48,75H,11-13,16-29,60-61H2,1-7H3,(H2,62,76)(H2,63,82)(H,64,91)(H,65,77)(H,66,86)(H,67,87)(H,68,90)(H,69,85)(H,70,89)(H,71,84)(H,72,88)(H,73,83)(H,78,79)(H,80,81) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTPETCPVNEEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H95N15O18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895029 | |

| Record name | Kassinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63968-82-1 | |

| Record name | Kassinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.